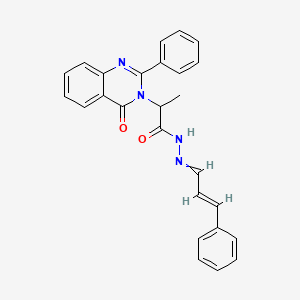
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N'-((E)-3-phenylallylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide is a complex organic compound that belongs to the quinazolinone family. This compound is known for its diverse biological activities, including antibacterial and anticancer properties. Its unique structure, which includes a quinazolinone core and a hydrazide moiety, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydrazide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for the development of new cancer therapies.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways and molecular targets, such as caspases and p53.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-N’-((E)-3-phenylallylidene)propanehydrazide stands out due to its unique hydrazide moiety. Similar compounds include:
- 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)hydrazine
- 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide These compounds share the quinazolinone core but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)-N-[[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C26H22N4O2/c1-19(25(31)29-27-18-10-13-20-11-4-2-5-12-20)30-24(21-14-6-3-7-15-21)28-23-17-9-8-16-22(23)26(30)32/h2-19H,1H3,(H,29,31)/b13-10+,27-18? |
InChI Key |
TUTIJBRWJFIJNI-JGFJFTIDSA-N |
Isomeric SMILES |
CC(C(=O)NN=C/C=C/C1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride](/img/structure/B14877789.png)
![11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane](/img/structure/B14877796.png)
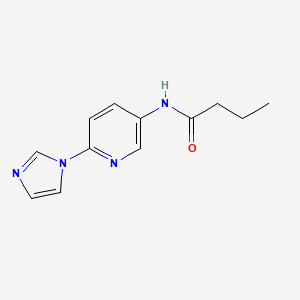


![4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14877827.png)
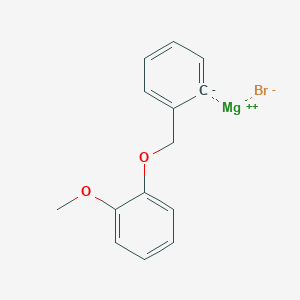
![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
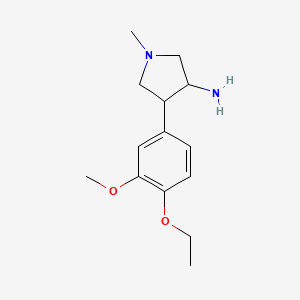
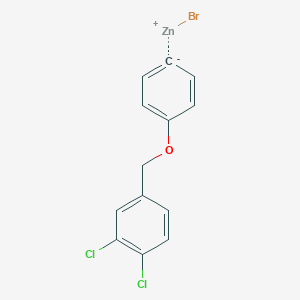
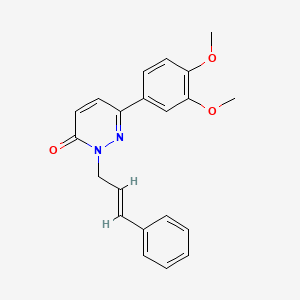
![(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine](/img/structure/B14877861.png)
![3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14877870.png)
